molecular formula C11H12N2OS B2564739 [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-49-3

[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2564739
CAS No.: 643723-49-3
M. Wt: 220.29
InChI Key: RIPDTPGYFSLJHW-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
BenchChem offers high-quality [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)10-7-15-11(6-12)13-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPDTPGYFSLJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Medicinal Chemist’s Guide to 2-Aminomethylthiazoles: Scaffold Utility & SAR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-Aminomethylthiazoles.

Executive Summary: The "Extended" Pharmacophore

The 2-aminomethylthiazole scaffold (Thiazole-


-

-

) represents a distinct pharmacological entity from its more common cousin, the 2-aminothiazole. While the latter integrates the amine directly into the aromatic system (creating a guanidine-like electronic environment), the 2-aminomethyl variant acts as a semi-rigid ethylamine bioisostere .

This methylene spacer (


) decouples the amine from the aromatic ring's immediate electronic sink, restoring basicity (

) and allowing the amine to function as a cationic anchor in enzyme active sites. This guide dissects the SAR of this scaffold, focusing on its utility in Vascular Adhesion Protein-1 (VAP-1) inhibitors , Histamine H3 antagonists , and Peptidomimetics .

The Pharmacophore: Structural & Electronic Properties

Understanding the core is prerequisite to manipulating the SAR. The 2-aminomethylthiazole moiety offers three distinct vectors for interaction:

FeaturePropertyMedicinal Chemistry Implication
The Amine (Head)

Hybridized, Basic
Acts as a cation at physiological pH. Critical for salt bridges (e.g., Asp/Glu residues in GPCRs).
The Spacer (Neck) Methylene (

)
Provides rotational freedom (~120° bond angle). Decouples resonance between the ring and amine.
The Thiazole (Body) Aromatic,

-deficient
Participates in

-

stacking (Trp/Phe/Tyr). The Sulfur atom can engage in "sigma-hole" interactions (S···O).
C4/C5 Vectors (Tail) Substitution SitesPrimary vectors for selectivity and lipophilicity modulation (LogP).
Visualization: The SAR Map

The following diagram outlines the logical vectors for optimization on this scaffold.

SAR_Map Core 2-Aminomethylthiazole Core Scaffold Amine Region A: The Amine (Cationic Anchor) 1° vs 2° vs 3° Core->Amine H-Bond Donor/Acceptor Linker Region B: Methylene Spacer (Flexibility/Basicity) Core->Linker Decouples Resonance Ring Region C: Thiazole Ring (Pi-Stacking/S-Interaction) Core->Ring Bioisostere of Imidazole Tail Region D: C4/C5 Substituents (Selectivity/Metabolic Block) Core->Tail Lipophilic Vector

Figure 1: Strategic vectors for SAR exploration on the 2-aminomethylthiazole scaffold.

Synthetic Access: Robust Protocols

To explore the SAR, one must establish a reliable synthetic route. The Hantzsch Thiazole Synthesis is the gold standard for constructing the ring, but installing the aminomethyl group requires specific precursors.

Protocol: The "Chloromethyl" Divergence Route

This method allows for the late-stage introduction of diverse amine "heads" onto the thiazole core.

Reaction Scheme:

  • Cyclization: Thioacetamide + 1,3-Dichloroacetone

    
     4-(Chloromethyl)-2-methylthiazole (Regioselectivity control required).
    
  • Displacement: Chloromethyl-thiazole + Amine (

    
    ) 
    
    
    
    Aminomethyl-thiazole.

Note: To specifically achieve the 2-aminomethyl isomer (Thiazole-


-

-

), we use 2-Cyanothiazole reduction or Boc-Glycine Thioamide condensation.
Recommended Protocol: From N-Boc-Glycine Thioamide

This route builds the 2-aminomethyl group directly during ring formation, preventing over-alkylation.

Step-by-Step Methodology:

  • Reagents:

    • N-Boc-glycine thioamide (1.0 eq)

    • 
      -Bromoketone (e.g., phenacyl bromide) (1.0 eq)
      
    • Ethanol (Solvent)

    • 
       (Base)
      
  • Procedure:

    • Dissolution: Dissolve 1.0 mmol of N-Boc-glycine thioamide in 5 mL of anhydrous ethanol.

    • Addition: Add 1.0 mmol of the

      
      -bromoketone dropwise at room temperature.
      
    • Reflux: Heat the mixture to reflux (

      
      ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
      
    • Workup: Cool to RT. Neutralize with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ).
    • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

    • Isolation: Evaporate volatiles. Basify with 1M NaOH to pH 10. Extract free amine with DCM.

Self-Validation Check:

  • NMR: Look for the disappearance of the Boc-singlet (1.4 ppm) and the appearance of the methylene doublet (~4.1 ppm) and thiazole aromatic proton (~7.0-7.5 ppm).

  • MS: M+1 peak should correspond to the free amine mass.

Synthesis_Workflow Start Start: N-Boc-Glycine Thioamide + alpha-Bromoketone Step1 Hantzsch Condensation (Ethanol, Reflux, 4h) Start->Step1 Inter Intermediate: 2-(N-Boc-aminomethyl)thiazole Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Final Product: 2-Aminomethylthiazole Derivative Step2->Final

Figure 2: Synthetic workflow for accessing 2-aminomethylthiazoles via Hantzsch condensation.

SAR Deep Dive: Mechanisms & Causality

Region A: The Amine Head (Basicity & Sterics)
  • Primary Amines (

    
    ):  High polarity, often poor blood-brain barrier (BBB) penetration, but essential for hydrogen bond donation.
    
  • Secondary/Tertiary Amines: Alkylation (e.g., N-methyl, N-benzyl) increases lipophilicity (

    
    ) and often improves potency by filling hydrophobic pockets adjacent to the catalytic site.
    
    • Insight: In VAP-1 inhibitors , replacing the primary amine with a constrained cyclic amine (e.g., piperidine) often destroys activity because the enzyme mechanism requires a primary amine for oxidative deamination (or specific recognition).

Region B: The Thiazole Core (Bioisosterism)

The thiazole ring is a classic bioisostere for pyridine and imidazole .

  • S-Interaction: The sulfur atom is a poor H-bond acceptor but highly lipophilic. It can engage in "Met-S···S-Thiazole" interactions in protein pockets.

  • N-Interaction: The thiazole nitrogen (

    
    ) has a lone pair available for H-bonding, similar to pyridine (
    
    
    
    for the ring nitrogen).
Region C: The C4/C5 Tail (Selectivity)

This is the "variable region" used to tune selectivity.

  • C4-Aryl Substitution: Increases potency against hydrophobic targets (e.g., Kinases, VAP-1) by engaging

    
    -stacking regions.
    
  • C5-Substitution: Often used to block metabolic oxidation. The C5 position is electronically electron-rich and prone to metabolic attack. Adding a methyl or halogen (Cl/F) at C5 blocks this soft spot, enhancing metabolic stability (

    
    ).
    

Case Study: VAP-1 Inhibitors

Context: Vascular Adhesion Protein-1 (VAP-1) is a semicarbazide-sensitive amine oxidase (SSAO). Inhibitors are sought for anti-inflammatory and anti-diabetic therapies.

The Discovery: Researchers utilized the 2-aminomethylthiazole scaffold to mimic the benzylamine substrate of VAP-1.

  • Substrate: Benzylamine (Phenyl-CH2-NH2).

  • Inhibitor: 4-Aryl-2-aminomethylthiazole.

SAR Findings:

  • The Core: The thiazole ring provided a superior orientation compared to oxazole or pyridine, likely due to the specific geometry of the S-C-N bond angles.

  • The Amine: Methylation of the amine abolished activity (primary amine required for the specific mechanism of SSAO inhibition).

  • Selectivity: Substitution at the C4-phenyl ring (e.g., 4-(4-fluorophenyl)) improved selectivity over MAO-A and MAO-B (Monoamine Oxidases), which are common off-targets for primary amines.

Data Summary (Hypothetical Representative Data):

CompoundStructure (C4-Substituent)VAP-1 IC50 (nM)MAO-B IC50 (

M)
Selectivity Ratio
1 Phenyl (Unsubstituted)4501.22.6x
2 4-Fluoro-phenyl120>10>80x
3 4-Methoxy-phenyl8505.05.8x
4 4-Chlorophenyl 20 >10 >500x

Interpretation: Electron-withdrawing groups (F, Cl) at the para-position of the C4-phenyl ring enhance potency, likely by optimizing


-stacking interactions or reducing electron density to match the enzyme's electrostatic environment.

Biological Evaluation Protocol

To validate the SAR, a hierarchical screening cascade is required.

1. Primary Screen (Enzymatic/Binding):

  • Assay: Fluorescence-based Amplex Red assay (for oxidases) or Radioligand binding (for GPCRs like H3).

  • Control: Use a known standard (e.g., Histamine or a known VAP-1 inhibitor like LJP-1207).

2. Secondary Screen (Cellular):

  • Assay: Functional cell-based assay (e.g., cAMP accumulation for GPCRs).

  • Permeability: PAMPA or Caco-2 assay to verify if the "aminomethyl" group (which is basic) prevents membrane crossing.

Bio_Cascade Library Synthesis of 2-Aminomethylthiazole Library Screen1 Primary Screen: Enzyme Inhibition / Binding (Cutoff: < 1 µM) Library->Screen1 Screen2 Secondary Screen: Cellular Function / Selectivity (e.g., MAO vs VAP-1) Screen1->Screen2 Hits ADME ADME Profiling: Metabolic Stability (C5-block) Permeability Screen2->ADME Potent & Selective Lead Lead Candidate ADME->Lead Stable

Figure 3: Screening cascade for validating 2-aminomethylthiazole derivatives.

References

  • Inoue, T., et al. (2013).[1] "Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: Part 2." Bioorganic & Medicinal Chemistry, 21(9), 2478-2494.[1]

  • Das, D., et al. (2016).[2][3] "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 109, 89-98.

  • BenchChem Protocols. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."

  • Jakopin, Ž. (2020).[4] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.

Sources

Advanced Pharmacophore Modeling of Methoxyphenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. When derivatized with a methoxyphenyl moiety, the physicochemical profile shifts significantly, enhancing lipophilicity and providing a critical hydrogen bond acceptor (HBA) vector via the etheric oxygen.

This guide details the computational workflow for generating robust pharmacophore models for methoxyphenyl thiazole derivatives . It moves beyond basic protocol listing to explain the causality of parameter selection, focusing on two primary therapeutic areas: EGFR inhibition (Anticancer) and Xanthine Oxidase inhibition (Antigout) .

The Chemical Rationale: Why Methoxyphenyl Thiazoles?

Before initiating any in silico workflow, one must understand the structural activity relationship (SAR) driving the model. The 2- or 4-(methoxyphenyl)thiazole architecture offers three distinct pharmacophoric features:

  • The Thiazole Core (Aromatic/Hydrophobic): Acts as a bioisostere to pyridine or benzene, often engaging in

    
     stacking interactions (e.g., with Phe or Trp residues in the binding pocket).
    
  • The Nitrogen Atom (HBA): The thiazole nitrogen (N3) often serves as a hydrogen bond acceptor, critical for hinge-region binding in kinases like EGFR (Met793).

  • The Methoxyphenyl Group (HBA + Hydrophobic):

    • Electronic: The methoxy group is an electron-donating group (EDG) by resonance, increasing electron density on the phenyl ring, strengthening

      
      -cation or 
      
      
      
      interactions.
    • Steric/Binding: The oxygen atom acts as a specific HBA. In Xanthine Oxidase (XO) inhibitors, this often mimics the interactions of the purine ring of xanthine.

Computational Workflow: From Ligand to Model

The following workflow integrates Ligand-Based Pharmacophore Modeling (LBPM) with Structure-Based verification.

Phase A: Dataset Curation & Preparation

Objective: Eliminate noise. A pharmacophore model is only as good as its training set.

  • Selection: Curate a training set of 20–30 compounds with a wide range of bioactivity (e.g.,

    
     spanning 3–4 orders of magnitude). Ensure structural diversity around the thiazole core.
    
  • Ligand Preparation (Critical Step):

    • Protocol: Use the OPLS3e or MMFF94 force field.

    • Ionization: Generate states at pH

      
      . Thiazoles are weakly basic (
      
      
      
      ), but substituents can alter this.
    • Stereoisomers: Enumerate undefined chiral centers.

    • Energy Minimization: Threshold convergence to RMSD

      
       Å.
      
Phase B: Conformational Analysis

Causality: The bioactive conformation is rarely the lowest energy global minimum.

  • Method: Mixed Monte Carlo/Low-mode search (MCMM).

  • Parameters: Generate max 255 conformers per ligand; Energy window = 10–20 kcal/mol.

  • Rationale: Methoxyphenyl rotation is low-barrier; failing to sample the planar vs. twisted orientation of the phenyl-thiazole bond will result in a failed alignment.

Phase C: Pharmacophore Generation (The Common Feature Hypothesis)

Tool Agnostic Protocol (Discovery Studio / MOE / Schrödinger Phase):

  • Feature Mapping:

    • HBA: Map to Thiazole N and Methoxy O.

    • HBD: Map to amide/amine linkers (if present).

    • Ring Aromatic (RA): Map to Thiazole and Phenyl rings.

    • Hydrophobic (Hyd): Map to the methyl of the methoxy group and bulky substituents.

  • Alignment: Use a "flexible alignment" method. Align the most active compounds first to establish the template.

Visualization: The Integrated Workflow

The following diagram illustrates the decision matrix for developing these models, highlighting the critical "Go/No-Go" validation steps.

PharmacophoreWorkflow Start Dataset Collection (Methoxyphenyl Thiazoles) Prep Ligand Preparation (pH 7.4, OPLS3e/MMFF94) Start->Prep Conformers Conformational Search (MCMM / Energy Window 20 kcal) Prep->Conformers Align Structural Alignment (Superimpose Pharmacophores) Conformers->Align ModelGen Generate Hypotheses (3-5 Features: HBA, HBD, Hyd, Aro) Align->ModelGen Validation Validation Metrics (GH Score, ROC AUC, Fisher's) ModelGen->Validation Decoy Decoy Set Generation (DUD-E / 1:50 Active:Decoy) Decoy->Validation Decision Is ROC AUC > 0.7 AND GH > 0.6? Validation->Decision Final Final Pharmacophore Model Ready for Virtual Screening Decision->Final Yes Refine Refine Features / Remove Outliers Decision->Refine No Refine->Align

Caption: Integrated workflow for pharmacophore modeling, emphasizing the iterative validation loop required for high-confidence models.

Case Study: EGFR Kinase Inhibition

Recent literature validates the methoxyphenyl-thiazole scaffold as a potent EGFR inhibitor. This section breaks down the specific pharmacophoric arrangement required for this target.

The Pharmacophore Hypothesis

Based on structural data (e.g., PDB: 1M17 or similar kinase domains), the bioactive pharmacophore for a methoxyphenyl thiazole derivative typically consists of 4-5 features :

Feature TypeChemical MoietyBiological Interaction (EGFR)
HBA 1 Thiazole Nitrogen (N3)H-bond with Met793 (Hinge Region).
Ring Aromatic Thiazole Ring

-interaction with gatekeeper residues.
Hydrophobic Phenyl RingOccupies the hydrophobic pocket (Val726, Leu844).
HBA 2 Methoxy Oxygen Solvation or H-bond with Cys775 or water-bridge.
HBD Linker (e.g., Hydrazide/Amide)H-bond with Asp855 (DFG motif).
Experimental Validation Data

In a study by Al-Warhi et al. (2022) [1], thiazole derivatives showed dual EGFR/HER2 inhibition.[1][2]

  • Key Metric: The most potent compounds displayed

    
     values of 0.153 µM  against EGFR.[1][2]
    
  • Model Performance: A valid model for this series should yield a Pearson correlation (

    
    ) 
    
    
    
    between predicted and experimental activity.

Protocol for Validation (The "Trust" Pillar)

A pharmacophore model without rigorous validation is merely a pretty picture. You must perform the following three tests to ensure scientific integrity.

Fisher’s Randomization Test
  • Purpose: Proves the correlation isn't random chance.

  • Protocol: Scramble the biological activity data of the training set 19 times (95% confidence level).

  • Pass Criteria: The original hypothesis must have a cost value significantly lower (better) than any of the scrambled runs.

Test Set Prediction
  • Purpose: External validation.

  • Protocol: Set aside 20% of your curated dataset before model generation.

  • Pass Criteria: The model must predict the activity of these "unseen" compounds with an

    
    .
    
Decoy Set Screening (Güner-Henry Score)
  • Purpose: Specificity check.

  • Protocol: Generate a decoy set (chemically similar but inactive) using the DUD-E database. Ratio 1:50 (Active:Decoy).

  • Pass Criteria:

    • GH Score:

      
      [3]
      
    • Enrichment Factor (EF): High early enrichment (top 1%).

Quantitative Analysis: 3D-QSAR Metrics

When upgrading the pharmacophore to a 3D-QSAR model (e.g., CoMFA), use this table to benchmark your results. These values represent the "Gold Standard" for methoxyphenyl thiazole models in recent literature [2].

MetricDefinitionAcceptable ThresholdIdeal (High Confidence)

Cross-validated correlation coefficient



Non-cross-validated correlation



Standard Error of EstimateLow< 0.3

-value
Fisher statisticHigh> 100

References

  • Al-Warhi, T. et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.[2] European Journal of Medicinal Chemistry.

  • Wang, Y. et al. (2022). Computationally exploring novel xanthine oxidase inhibitors using docking-based 3D-QSAR, molecular dynamics, and virtual screening.[4] New Journal of Chemistry.

  • Zhang, H. et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules.

  • BenchChem. Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols.

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of Thiazol-2-yl Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazol-2-yl Methanamine Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for designing novel therapeutic agents.[3] Moving beyond the well-explored 2-aminothiazole, the thiazol-2-yl methanamine motif offers a flexible linker and a primary amino group, providing a crucial vector for diversification. This exocyclic primary amine serves as a versatile handle for introducing a wide array of functional groups through well-established synthetic transformations.

Functionalization of this amine allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, it enables the exploration of structure-activity relationships (SAR) by systematically modifying substituents to optimize interactions with biological targets.[1] This guide provides detailed protocols and expert insights into the key strategies for derivatizing thiazol-2-yl methanamine, empowering researchers to generate diverse compound libraries for screening and lead optimization.

Core Synthesis: Preparing the Thiazol-2-yl Methanamine Starting Material

The most common and reliable method for synthesizing the core scaffold is through the reductive amination of thiazole-2-carboxaldehyde. This approach is often performed as a one-pot reaction, which is efficient and avoids the isolation of the intermediate imine.[4]

Protocol 1: Synthesis of Thiazol-2-yl Methanamine via Reductive Amination

This protocol details the conversion of thiazole-2-carboxaldehyde to the corresponding primary amine using ammonia and a mild reducing agent.

Mechanism Insight: The reaction proceeds through the initial formation of an imine between the aldehyde and ammonia. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), are ideal because they are mild enough to selectively reduce the protonated imine intermediate in situ without significantly reducing the starting aldehyde.[5] The reaction is typically run under weakly acidic conditions to facilitate imine formation and protonation.

Experimental Protocol:

  • Reaction Setup: To a solution of thiazole-2-carboxaldehyde (1.0 eq) in methanol (0.2 M), add a 7 M solution of ammonia in methanol (5.0 eq).

  • Stirring: Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or used directly as its hydrochloride salt by treating the crude amine with HCl in ether.

Data Presentation: Synthesis of Thiazol-2-yl Methanamine

PrecursorReagentsSolventTime (h)Typical Yield (%)
Thiazole-2-carboxaldehydeNH₃/MeOH, NaBH₄Methanol4-675-85
Thiazole-2-carboxaldehydeNH₄OAc, NaBH₃CNMethanol12-1870-80

Visualization: Workflow for Thiazol-2-yl Methanamine Synthesis

G cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification aldehyde Thiazole-2-carboxaldehyde mix Combine & Stir (1h) aldehyde->mix ammonia Ammonia in MeOH ammonia->mix solvent Methanol solvent->mix reducer Add NaBH₄ at 0°C mix->reducer stir Stir (3-5h, RT) reducer->stir quench Quench (H₂O) stir->quench extract Extract (DCM) quench->extract purify Dry & Purify extract->purify product Thiazol-2-yl Methanamine purify->product Final Product

Caption: One-pot reductive amination workflow.

Key Functionalization Strategies

The primary amine of thiazol-2-yl methanamine is a nucleophile that can readily participate in a variety of bond-forming reactions. The following sections detail the most common and robust protocols for its derivatization.

N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most frequently used reactions in drug discovery.[6] This transformation couples the thiazol-2-yl methanamine with a carboxylic acid, converting the basic amine into a neutral, stable amide linkage that can serve as a hydrogen bond donor and acceptor.

Mechanism Insight: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is generally not feasible for complex molecules. Therefore, "coupling reagents" are used to activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to trap the O-acylisourea and form an active ester, which suppresses side reactions (like racemization for chiral acids) and improves yields.[6]

Experimental Protocol:

  • Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated acid mixture, add a solution of thiazol-2-yl methanamine hydrochloride (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) in the same solvent. The base is crucial for neutralizing the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the solvent used (e.g., DCM). Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

Data Presentation: Amide Coupling Reactions

Carboxylic AcidCoupling ReagentsBaseTypical Yield (%)Reference
Benzoic AcidEDC, HOBtDIPEA85-95[6]
4-Fluorobenzoic AcidHATUDIPEA90-98[6]
Acetic AcidEDC, HOBtTEA80-90[7]
NaproxenEDC, DMAP, HOBtDIPEA~70[6]
N-Alkylation (Reductive Amination)

To introduce alkyl substituents onto the nitrogen, reductive amination is again the method of choice. This reaction forms secondary or tertiary amines by reacting the primary thiazol-2-yl methanamine with an aldehyde or ketone.

Mechanism Insight: The principle is identical to the synthesis of the parent amine, but now the thiazol-2-yl methanamine acts as the nucleophile. It condenses with a new aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for this transformation and is often preferred as it is less toxic and less sensitive to pH than NaBH₃CN.[5][8]

Experimental Protocol:

  • Reaction Setup: Dissolve thiazol-2-yl methanamine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or DCM (0.1 M).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion.

  • Reaction: Stir at room temperature for 6-18 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Multi-Component Reactions: The Ugi Reaction

For rapid library generation and achieving high molecular complexity in a single step, the Ugi four-component reaction (Ugi-4CR) is an exceptionally powerful tool.[9][10] It combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.

Mechanism Insight: The reaction is believed to begin with the condensation of the amine (thiazol-2-yl methanamine) and the aldehyde to form an imine. Protonation by the carboxylic acid generates an iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable bis-amide product.[10] The reaction is irreversible and driven by this final rearrangement.[10]

Experimental Protocol:

  • Reaction Setup: To a vial, add the aldehyde (1.0 eq), thiazol-2-yl methanamine (1.0 eq), and the carboxylic acid (1.0 eq) in a polar aprotic solvent, most commonly methanol (MeOH), at a high concentration (0.5-1.0 M).

  • Stirring: Stir the mixture at room temperature for 10-20 minutes.

  • Isocyanide Addition: Add the isocyanide component (1.0 eq) and seal the vial. The reaction is often exothermic.

  • Reaction: Stir at room temperature for 24-48 hours. The product often precipitates from the solution.

  • Workup & Purification: If a precipitate forms, it can be collected by filtration and washed with cold methanol. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.

Visualization: Ugi Four-Component Reaction Pathway

G amine Thiazol-2-yl Methanamine react Ugi Reaction (One Pot, MeOH) amine->react aldehyde Aldehyde aldehyde->react acid Carboxylic Acid acid->react isocyanide Isocyanide isocyanide->react product α-Acylamino Amide Product react->product

Sources

Application Note: Precision Synthesis of Schiff Bases from Thiazol-2-yl Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Schiff bases from thiazol-2-yl methanamines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

This guide details the synthesis of Schiff bases (imines) derived specifically from thiazol-2-yl methanamines . While often conflated with 2-aminothiazoles, thiazol-2-yl methanamines possess a methylene bridge (


) that isolates the amine from the aromatic ring. This structural distinction dramatically alters nucleophilicity, requiring specific protocols distinct from those used for ring-substituted amines.

These scaffolds are critical pharmacophores in drug development, exhibiting potent antimicrobial, anticancer, and enzyme-inhibitory profiles (e.g., inhibition of tyrosinase and DNA gyrase). This note provides three validated protocols ranging from "Green" thermal methods to high-efficiency anhydrous techniques.

Scientific Foundation & Mechanistic Insights

The "Methylene Bridge" Effect

Unlike 2-aminothiazole , where the lone pair is delocalized into the aromatic ring (rendering it a poor nucleophile), thiazol-2-yl methanamine behaves as a primary alkyl amine. However, the electron-withdrawing nature of the thiazole ring (


 nitrogen and sulfur) decreases the pKa of the amine relative to benzylamine.
  • Implication: The amine is sufficiently nucleophilic to attack carbonyls without extreme forcing conditions, but the resulting imine is prone to hydrolysis. Water removal is the critical rate-determining factor.

Reaction Mechanism

The formation follows a reversible acid-catalyzed pathway:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: A tetrahedral intermediate forms.

  • Dehydration: Acid-assisted elimination of water yields the imine (

    
    ).
    
Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

ReactionPathway Reactants Thiazol-2-yl Methanamine + Aryl Aldehyde Intermed Carbinolamine Intermediate Reactants->Intermed Nucleophilic Attack Transition Proton Transfer & Dehydration Intermed->Transition Acid Cat. (pH 4-5) Product Thiazole Schiff Base (Imine) Transition->Product - H2O Water H2O Byproduct Transition->Water Sieves Molecular Sieves / Dean-Stark Trap Water->Sieves Capture (Critical) Sieves->Transition Drive Equilibrium

Caption: Mechanistic pathway highlighting the critical role of water removal in driving the equilibrium toward the Schiff base product.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Ethanol Reflux)

Best for: Stable substrates, large-scale synthesis, and "green" chemistry compliance.

Reagents:

  • Thiazol-2-yl methanamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Absolute Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aromatic aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of thiazol-2-yl methanamine dropwise with constant stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Note: Do not exceed this amount; excess acid protonates the amine, deactivating the nucleophile.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Isolation:

    • If precipitate forms hot: Filter immediately while hot.

    • If solution remains clear: Cool to room temperature, then to 0°C on ice. If no solid forms, evaporate solvent under reduced pressure to 20% volume and add cold ether.

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.

Protocol B: Anhydrous Kinetic Method (DCM + Molecular Sieves)

Best for: Hydrolysis-sensitive imines, high-value substrates, and rapid synthesis.

Reagents:

  • Thiazol-2-yl methanamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Dichloromethane (DCM) - Anhydrous

  • Magnesium Sulfate (

    
    ) or 4Å Molecular Sieves
    

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and cool under argon/nitrogen. Add 4Å molecular sieves (activated).

  • Solvation: Dissolve 1.0 mmol of aldehyde in 5 mL anhydrous DCM.

  • Reaction: Add 1.0 mmol of amine and 1.5 equivalents of anhydrous

    
     directly to the flask.
    
  • Stirring: Stir vigorously at Room Temperature for 6–12 hours. The drying agents actively remove water, driving the equilibrium to completion without heat.

  • Workup: Filter the mixture through a Celite pad to remove sieves/sulfate.

  • Isolation: Evaporate the DCM filtrate to yield the crude imine, often in high purity (>90%).

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening and library generation.

Parameters:

  • Power: 150–300 W (Variable)

  • Temperature: 80–100°C

  • Time: 2–10 minutes

Methodology:

  • Mix amine and aldehyde (1:1 ratio) in a minimal amount of ethanol (1–2 mL) in a microwave vial.

  • Add 1 drop of acetic acid.

  • Irradiate for 2-minute intervals, checking TLC between runs.

  • Cool and filter the precipitated solid.[3][4]

Data Interpretation & Characterization

Comparison of Methods

The following table summarizes expected outcomes based on validated literature parameters.

FeatureProtocol A (Thermal)Protocol B (Anhydrous)Protocol C (Microwave)
Reaction Time 3 – 6 Hours6 – 12 Hours2 – 10 Minutes
Yield 70 – 85%85 – 95%80 – 92%
Purity (Crude) Moderate (Recryst. needed)HighModerate
Water Sensitivity TolerantStrictly AnhydrousTolerant
Scalability High (Grams to Kilos)ModerateLow (Milligrams)
Spectroscopic Validation

To confirm the formation of the Schiff base and the integrity of the thiazole ring:

  • 
    H NMR (DMSO-
    
    
    
    / CDCl
    
    
    ):
    • Azomethine Proton (

      
      ):  Look for a sharp singlet between 8.2 – 8.8 ppm . This is the diagnostic peak.
      
    • Methylene Bridge (

      
      ):  A singlet or doublet (if coupling occurs) typically around 4.8 – 5.2 ppm .
      
    • Disappearance: Confirm the absence of the aldehyde proton (~10 ppm) and the amine

      
       broad singlet.
      
  • FT-IR (KBr):

    • 
      :  Strong stretch at 1600 – 1640 cm
      
      
      
      .
    • Absence: Loss of Carbonyl (

      
       ~1700 cm
      
      
      
      ) and Amine doublets (
      
      
      ~3300-3400 cm
      
      
      ).

Decision Matrix for Protocol Selection

Use this workflow to determine the optimal synthetic route for your specific substrate.

DecisionMatrix Start Select Protocol Q1 Is the Aldehyde Electron Deficient? Start->Q1 Q2 Is the Product Hydrolysis Prone? Q1->Q2 No (Standard) ProtoB Protocol B: DCM + Sieves Q1->ProtoB Yes (Highly Reactive) ProtoA Protocol A: Ethanol Reflux Q2->ProtoA No (Stable) Q2->ProtoB Yes (Unstable) ProtoC Protocol C: Microwave ProtoA->ProtoC If High Throughput Required

Caption: Decision tree for selecting the optimal synthesis protocol based on substrate stability and reactivity.

References

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases. Asian Journal of Research in Chemistry. (2025). Validated microwave protocols for thiazole derivatives.

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Journal of Chemical Research. (2011). Comparative data on thermal vs. microwave yields.

  • Optimization of N-methyl-1-(thiazol-2-yl)methanamine coupling. Royal Society of Chemistry (Supplementary Info). (2019). Specific reactivity data on thiazol-2-yl methanamines in coupling reactions.

  • Synthesis and biological activity of Schiff bases of aminothiazoles. Journal of Advanced Research. (2025). Biological applications and general thermal protocols.

  • Reactivity of 2-aminothiazole vs 2-aminomethylthiazole. ChemicalBook/Semantic Scholar. (2020). Differentiates the nucleophilicity of ring amines vs. exocyclic amines.

Sources

Navigating the Reactivity of the Primary Amine in Thiazole-2-methanamine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Introduction: The Unique Character of a Thiazole-Flanked Amine

Thiazole-2-methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its utility stems from the unique interplay between the aromatic thiazole ring and the adjacent primary aminomethyl group. Unlike 2-aminothiazole, where the amine's lone pair is delocalized into the aromatic system, the methylene (-CH₂) spacer in thiazole-2-methanamine effectively insulates the nitrogen atom. This structural feature preserves the amine's nucleophilic character, making it behave similarly to a primary alkylamine and readily available for a wide range of chemical transformations.[2][3]

However, the thiazole ring is not a passive bystander. The electron-deficient nature of the C2 position and the presence of ring nitrogen and sulfur atoms can influence the amine's local chemical environment and reactivity.[4] The sulfur atom, with its larger size, can exert unique steric and conformational effects.[5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key reactions involving the primary amine of thiazole-2-methanamine, supported by robust protocols, mechanistic rationale, and practical troubleshooting advice.

Diagram: Structural and Electronic Features

cluster_0 Thiazole-2-methanamine cluster_1 Key Reactivity Features struct A Sp³ Hybridized Methylene Spacer struct->A B Preserved Nucleophilicity of Primary Amine (R-CH₂-NH₂) A->B Insulates amine from ring resonance C Electron-Withdrawing Nature of Thiazole Ring D Potential for Intramolecular Hydrogen Bonding (N-H···N(thiazole)) C->D Influences local environment

Caption: Key structural elements influencing the reactivity of thiazole-2-methanamine.

Acylation and Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is one of the most common and critical transformations in drug discovery. The primary amine of thiazole-2-methanamine is a competent nucleophile for acylation, readily reacting with activated carboxylic acids and their derivatives.

Scientific Rationale

Direct reaction between a carboxylic acid and an amine is typically unfavorable, requiring high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents. Reagents like EDC (a carbodiimide) and HATU (an aminium salt) react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester), which is then susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproducts generated during the reaction, preventing the protonation and deactivation of the primary amine.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid with thiazole-2-methanamine using HATU, a highly efficient coupling reagent known for its ability to overcome challenges with sterically hindered or electron-deficient partners.[6][7]

Materials & Reagents:

  • Thiazole-2-methanamine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add thiazole-2-methanamine (1.0 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired amide.

Data Summary: Representative Amide Coupling Reactions
Amine SubstrateCoupling PartnerCoupling ReagentBaseSolventYield (%)Reference
Thiazole-2-ethylamineBenzoic AcidEDC/HOBtNMMDCM/DMF78%[8]
(S)-valine-derived thiazoleSubstituted Benzoic AcidHCTU/HOBtDIEADMF~70-85%[9]
2-amino-thiazole-4-carboxylate3,4,5-trimethoxybenzoyl chloride-PyridineDCM~60-80%[9]
Troubleshooting Guide: Amide Coupling
ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive coupling reagent (hydrolyzed).Use fresh, high-quality HATU/EDC from a reliable supplier. Store reagents in a desiccator.
Insufficient base.Ensure 3 equivalents of DIPEA are used to neutralize all acidic species.
Sterically hindered substrates.Increase reaction temperature to 40-50 °C or allow for longer reaction times. Consider a different coupling agent like COMU.
Formation of Side Products Racemization of chiral carboxylic acid.Use HOBt or HOAt as an additive if not already present in the coupling reagent (HATU contains a HOAt moiety). Run the reaction at 0 °C.
Difficult Purification Residual DMF in the product.After extraction, wash the organic layer thoroughly with water multiple times. Co-evaporate the product with heptane under reduced pressure.
Urea byproduct from EDC.Wash the organic layer with dilute acid (e.g., 1M HCl) to remove urea byproducts, provided the product is not acid-sensitive.

N-Alkylation: Expanding Molecular Complexity

N-alkylation introduces alkyl groups onto the primary amine, a key step for modulating a compound's lipophilicity, basicity, and steric profile. The primary amine of thiazole-2-methanamine can be mono- or di-alkylated under various conditions.

Scientific Rationale

The most direct method for N-alkylation is the reaction of the amine with an alkyl halide (Sₙ2 reaction). The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction is often performed in the presence of a weak base (e.g., K₂CO₃, Cs₂CO₃) which acts as a proton scavenger, preventing the formation of the ammonium salt byproduct and regenerating the free amine for further reaction. The choice of solvent is critical; polar aprotic solvents like Acetonitrile (ACN) or DMF are ideal as they solvate the cation but not the nucleophilic amine, accelerating the reaction. A major challenge is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Experimental Protocol: Mono-Alkylation with an Alkyl Halide

This protocol is optimized for selective mono-alkylation by using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent.

Materials & Reagents:

  • Thiazole-2-methanamine (1.0-1.2 eq)

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Ethyl acetate, Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask, add thiazole-2-methanamine (1.0-1.2 eq) and K₂CO₃ (2.0-3.0 eq).

  • Add anhydrous ACN to create a suspension (approx. 0.1-0.2 M).

  • Stir the suspension vigorously. Add the alkyl halide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the mono-alkylated product.

Diagram: N-Alkylation Workflow

A 1. Combine Amine, Base (K₂CO₃) in Anhydrous ACN B 2. Add Alkyl Halide (R-X) Dropwise at RT A->B C 3. Heat Reaction (e.g., 60 °C) B->C D 4. Monitor by TLC/LC-MS C->D D->C Continue heating if incomplete E 5. Cool and Filter Inorganic Salts D->E Reaction complete F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (EtOAc/Water) F->G H 8. Dry, Concentrate, and Purify (Chromatography) G->H Simplified Mechanism of Imine Formation A Amine (R-NH₂) C Carbinolamine Intermediate A->C Nucleophilic Attack + B Aldehyde (R'-CHO) B->C + D Protonated Carbinolamine C->D Proton Transfer E Imine (Schiff Base) D->E - H₂O (Dehydration)

Caption: Key steps in the acid-catalyzed formation of a Schiff base.

Troubleshooting Guide: Schiff Base Formation
ProblemPotential CauseSuggested Solution
Low Yield / Reversible Reaction Water byproduct is not being effectively removed.If not using acetic acid, add a dehydrating agent like anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture. For larger scales, use a Dean-Stark apparatus with a solvent like toluene.
No Reaction Carbonyl group is not sufficiently electrophilic (e.g., a deactivated ketone).Use a stronger acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid, p-TsOH). Increase the reaction temperature.
Product Hydrolyzes during Work-up The imine bond is susceptible to hydrolysis in the presence of water.Ensure the work-up is performed under non-acidic conditions. If possible, avoid an aqueous work-up by directly filtering the product if it precipitates upon cooling or by concentrating and purifying directly.

Conclusion

The primary amine of thiazole-2-methanamine is a robust and versatile functional group. Its reactivity, largely analogous to that of a typical primary alkylamine, allows for predictable and high-yielding participation in essential synthetic transformations like acylation, alkylation, and imine formation. By understanding the subtle electronic influences of the thiazole ring and carefully controlling reaction conditions—including stoichiometry, solvent, base, and temperature—researchers can effectively leverage this building block to construct diverse and complex molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a validated starting point for the successful manipulation of this valuable chemical scaffold.

References

  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 719-735. [Link]

  • Rajiani, M., & Ismail, R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology, 1(1), 22-34. [Link]

  • Pattanayak, P. (2023). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]

  • CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride. (2015).
  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Gazzeh, H., et al. (2016). Ranking 2-aminothiazoles on the nucleophilicity scale. ResearchGate. [Link]

  • 2-Aminothiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Hassan, W. M., & Al-hussain, S. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-296. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Staś, M., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Gazzeh, H., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry, 13(2), 4015-4023. [Link]

  • Singh, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link]

  • Aljamali, N. M., et al. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront. [Link]

  • Fletcher, A. M., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(19), 3099-3110. [Link]

  • Siddiqui, N., et al. (2008). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(9), 2868-2873. [Link]

  • Lesyk, R., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(16), 2958. [Link]

  • S, S., & G, S. (2018). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. International Journal of Research and Analytical Reviews, 5(3). [Link]

  • Bairagi, S. H., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research, 51(3), 438-445. [Link]

  • El-Sawah, A. A., et al. (2020). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Archives of Pharmaceutical Sciences Ain Shams University, 4(2), 237-248. [Link]

  • Singh, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Nucleophilicity trends (compared with basicity). (n.d.). St Peter's Institute of Pharmaceutical Sciences. [Link]

  • R, S. S., et al. (2022). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chufan, EE., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 55(23), 10582–10595. [Link]

  • Hanson, P., et al. (2025). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Asian Journal of Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. [Link]

  • Ismail, M. M. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Ebiloma, G. U., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & medicinal chemistry, 24(18), 4381–4390. [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • An Efficient Synthesis of Thiazol-2-imine Derivatives via a One-Pot, Three-Component Reaction. (2025). ResearchGate. [Link]

  • N-alkylated thiazolium salts and process for their preparation. (2004).

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: You are likely encountering precipitation, "jelly" formation, or incomplete dissolution of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine (and its derivatives) in Dimethyl Sulfoxide (DMSO).

The Science: This molecule presents a "Solubility Paradox." The thiazole-phenyl core is planar and highly lipophilic (promoting


-

stacking/aggregation), while the primary methanamine tail is polar and basic. In pure DMSO, the lattice energy of the crystal form (especially if it is an HCl salt) often exceeds the solvation energy provided by DMSO's dipole. Furthermore, DMSO is hygroscopic; absorbed atmospheric water acts as a "anti-solvent" for the lipophilic core, causing immediate reprecipitation.
PropertyValue (Approx.)Implication for Solubility
MW ~220.3 g/mol Small molecule, but prone to packing tightly.
LogP ~2.0 - 2.5Moderately lipophilic; hates water, loves DMSO (theoretically).
pKa (Amine) ~9.0 - 9.5Highly basic. Likely protonated at neutral pH.
pKa (Thiazole) ~2.5Weakly basic.
Critical Issue Hygroscopicity DMSO absorbs ~5% water by weight in 24h, crashing out the compound.

Interactive Troubleshooting Guide

Do not blindly heat the sample. Follow this logic flow to diagnose the specific physical or chemical barrier preventing dissolution.

Diagram 1: The Solubility Decision Tree

SolubilityTree Start Observation: Compound won't dissolve in DMSO Q1 Is the compound a Salt (e.g., HCl) or Free Base? Start->Q1 Salt Salt Form (HCl, HBr) Q1->Salt Base Free Base Q1->Base Q2_Salt Issue: Lattice Energy too high. DMSO cannot dissociate ions alone. Salt->Q2_Salt Q2_Base Issue: Aggregation/Pi-Stacking or Water Contamination. Base->Q2_Base Action_Salt Protocol A: Add 1-2% Water OR Acidified DMSO (TFA) Q2_Salt->Action_Salt Action_Base Protocol B: Sonication + Anhydrous DMSO Q2_Base->Action_Base Check_Water Did it precipitate later? Action_Salt->Check_Water Action_Base->Check_Water Trap The Hygroscopicity Trap: DMSO absorbed moisture. Check_Water->Trap Yes

Caption: Logical workflow to determine if the barrier is ionic (salt lattice) or hydrophobic (aggregation).

Step-by-Step Protocols

Protocol A: The "Salt-Break" Method (For HCl/HBr Salts)

Use this if your compound is a salt and floats as a white powder.

Mechanism: Pure DMSO has a relatively low dielectric constant compared to water. It struggles to break the strong ionic lattice of an amine-salt.

  • Weigh the compound into a glass vial (avoid polystyrene).

  • Add 90% of the calculated DMSO volume.

  • Spike with 1-5% v/v of dH₂O or 0.1% Trifluoroacetic Acid (TFA) .

    • Why? The water/acid provides the necessary protons/polarity to solvate the chloride ion, "unlocking" the lattice.

  • Vortex for 30 seconds.

  • Sonicate (See Table 1).

Protocol B: The "Anhydrous" Method (For Free Bases)

Use this if your compound is a free base and forms a "jelly" or sticky precipitate.

Mechanism: The free base is hydrophobic. If your DMSO is "wet" (old bottle), the water acts as an anti-solvent, forcing the hydrophobic rings to stack (jelly).

  • Verify DMSO Quality: Use Anhydrous DMSO (sealed under argon/nitrogen). If the bottle has been open for >1 week, discard it.

  • Add DMSO.

  • Sonicate at 40 kHz for 5-minute intervals.

  • Heat: If needed, warm to 37°C (water bath). Do not exceed 40°C to prevent thiazole ring oxidation.

Table 1: Sonication & Heating Parameters
MethodDurationTemperature LimitWarning
Ultrasonic Bath 5-10 mins< 40°CWater in bath must be degassed for max power.
Probe Sonication 10-20 pulses< 30°C (Ice bath)High energy can degrade the amine.
Vortexing 60 secAmbientIneffective for "jelly" aggregates.

Advanced Troubleshooting (FAQs)

Q: My solution turned yellow/brown overnight. Is it degraded?

  • Likely Cause: Oxidation of the primary amine or the sulfur in the thiazole ring.

  • Fix: Store stock solutions at -20°C immediately. Purge the headspace of the vial with Nitrogen or Argon gas before closing. Thiazole-amines are electron-rich and prone to oxidative coloring even with 99% purity.

Q: It dissolved, but precipitated when I added it to my cell culture media.

  • The "Crash-Out" Effect: You diluted a hydrophobic molecule from DMSO (Solvent) into Media (Anti-solvent).

  • Solution:

    • Keep final DMSO concentration < 0.5%.[1]

    • Serial Dilution: Do not jump from 10mM stock to 10µM media directly. Perform an intermediate step in PBS/DMSO mix to prevent "shock" precipitation.

Q: Can I use "Acidified DMSO" for biological assays?

  • Yes, but caution is required. If you used TFA to solubilize the salt, ensure the final concentration of acid in the cell assay is negligible. The buffering capacity of culture media (bicarbonate/HEPES) can usually neutralize 0.1% TFA from a 1000x dilution.

The "Hygroscopicity Trap" (Scientific Rationale)

Why does your stock solution fail after a week? DMSO is a "water magnet."

Diagram 2: Mechanism of Water-Induced Precipitation

Hygroscopicity cluster_0 The Result DMSO Pure DMSO (Solvates Thiazole) Mix DMSO + H2O (Cluster) DMSO->Mix Absorbs Water Air Atmospheric Moisture Air->Mix Diffuses In Compound Compound (Precipitates) Mix->Compound Dielectric Constant Changes

Caption: Water molecules cluster around DMSO, reducing its ability to interact with the lipophilic thiazole ring.

References

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Bulletin 102. Link

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • BenchChem Technical Support. (2025). Protocol for Dissolving Hydrophobic Compounds in DMSO for Biological Assays. Link

  • Thermo Fisher Scientific. (2024). Peptide and Small Molecule Solubility Guidelines. Link

  • PubChem. (2025).[2] Compound Summary: Aminothiazole Derivatives Physical Properties. National Library of Medicine. Link

Sources

Preventing oxidation of thiazole-methanamines during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-Methanamine Stability

Case ID: #TZ-MA-OX-001 Subject: Prevention of Oxidation and Degradation in Thiazole-Methanamine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Thiazole-methanamines are critical intermediates in medicinal chemistry, often serving as bioisosteres for benzylamines. However, they exhibit a dual vulnerability: the primary amine is prone to carbamate formation (


 absorption), and the methylene bridge (

-carbon) is activated by the thiazole ring, making it susceptible to radical autoxidation. This guide provides a mechanistic understanding of these degradation pathways and actionable protocols for long-term storage.

Module 1: The Chemistry of Degradation (Diagnostic)

User Question: "My colorless oil turned yellow/brown and formed a white crust after a week on the bench. What happened?"

Technical Diagnosis: You are observing two distinct degradation pathways occurring simultaneously:

  • Oxidative Deamination (Yellowing): The thiazole ring is electron-rich, which can stabilize radical intermediates at the benzylic-like methylene position. Atmospheric oxygen abstracts a proton, leading to an imine intermediate, which eventually hydrolyzes to an aldehyde and ammonia/nitrogen oxides. This results in the characteristic yellow/brown discoloration (Schiff base oligomers).

  • Carbamate Formation (White Crust): Primary amines are strong nucleophiles that react rapidly with atmospheric

    
     to form carbamic acid, which crystallizes as a carbamate salt.
    
Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic flow from a stable free base to degraded byproducts.

ThiazoleDegradation Fig 1. Oxidative and Carbamate Degradation Pathways of Thiazole-Methanamines FreeBase Thiazole-Methanamine (Free Base) Radical α-Carbon Radical (Activated by Thiazole) FreeBase->Radical Autoxidation (O2, Light) Carbamate Carbamate Salt (White Precipitate) FreeBase->Carbamate + CO2 (Air) Peroxide Peroxy Radical Radical->Peroxide + O2 Imine Imine Intermediate (Unstable) Peroxide->Imine - H2O Aldehyde Thiazole Aldehyde (Degradation Product) Imine->Aldehyde Hydrolysis

Caption: Figure 1 details the dual-threat mechanism: autoxidation leading to aldehydes (discoloration) and carbon dioxide absorption leading to carbamates (precipitation).

Module 2: Storage Protocols (Preventative)

User Question: "How should I store these compounds to prevent this degradation?"

Protocol: The "Free Base" form is inherently unstable. For storage exceeding 48 hours, conversion to a salt is mandatory. If you must store the free base, follow the "Argon-Cold-Dark" triad.

Storage Decision Matrix
Storage DurationPreferred FormConditionsContainer Type
< 24 Hours Free Base4°C, DarkBorosilicate Glass, Parafilm sealed
1 - 7 Days Free Base-20°C, Argon AtmosphereSchlenk flask or Amber Vial with Septum
> 1 Week Salt Form Ambient or 4°C, DesiccatorAmber Vial, Taped Cap
Critical Procedure: Inert Gas Overlay

Do not use Nitrogen (


) if Argon (

) is available.
  • Reasoning: Argon is denser than air and forms a "blanket" over the liquid surface, effectively displacing oxygen. Nitrogen is lighter and mixes more readily with air if the seal is imperfect.

Module 3: Chemical Stabilization (Interventional)

User Question: "Which salt form is best? HCl seems to make it hygroscopic."

Technical Insight: While Hydrochloride (HCl) salts are standard, they often result in hygroscopic solids for small amines, which attracts moisture and accelerates hydrolysis. For thiazole-methanamines, lipophilic organic acids often yield superior, non-hygroscopic crystalline solids.

Salt Selection Guide
Salt TypeStabilityHygroscopicityCrystallinityRecommendation
Hydrochloride (HCl) HighHigh (Risk of clumping)VariableGood for immediate use; bad for humid labs.
Fumarate (1:1) Excellent LowHighTop Choice for long-term storage.
Tosylate (p-TsOH) Very HighLowVery HighExcellent for purification via crystallization.
Trifluoroacetate (TFA) ModerateHighLow (Often oils)Avoid for storage; use only for intermediates.
Protocol: Preparation of Stable Fumarate Salt

This method is self-validating; if the product does not crystallize, the amine purity was likely already compromised.

  • Dissolution: Dissolve 1.0 equiv of Thiazole-Methanamine free base in a minimal amount of Ethanol or Isopropanol (0.5 M concentration).

  • Acid Addition: Add 1.0 equiv of Fumaric acid dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the white crystals via vacuum filtration.

  • Validation: The resulting salt should be a free-flowing white powder, stable at room temperature in a desiccator.

Module 4: Troubleshooting & Rescue (Reactive)

User Question: "I have a valuable batch that has partially oxidized. Can I save it?"

Rescue Protocol: Acid-Base Extraction Oxidation products (aldehydes/imines) are neutral or weakly basic compared to the primary amine. We can exploit this


 difference.

RescueProtocol Fig 2. Rescue Workflow for Oxidized Amine Samples Start Oxidized Mixture (Amine + Aldehyde + Impurities) Step1 Dissolve in Ether/EtOAc Start->Step1 Step2 Extract with 1M HCl (aq) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Aldehydes/Neutrals) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Amine-HCl) PhaseSep->AqLayer Step3 Discard Organic Layer OrgLayer->Step3 Step4 Basify Aqueous Layer (pH > 12 with NaOH) AqLayer->Step4 Step5 Extract into DCM Step4->Step5 Final Pure Amine Free Base Step5->Final

Caption: Figure 2 outlines the Acid-Base extraction method to separate the basic amine from neutral oxidation byproducts.

Step-by-Step Rescue:

  • Dissolve: Take the degraded oil and dissolve it in Ethyl Acetate or Diethyl Ether.

  • Acid Wash: Extract the organic layer with 1M HCl (3x) . The amine will protonate and move to the aqueous phase; non-basic oxidation products (aldehydes, sulfoxides) will remain in the organic phase.

  • Wash: Wash the combined aqueous acidic layers once with fresh Ethyl Acetate to remove entrained impurities.

  • Basify: Carefully adjust the aqueous layer to pH > 12 using 2M NaOH (keep cold to prevent heat-induced degradation).

  • Recover: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Dry: Dry combined DCM layers over

    
    , filter, and concentrate.
    
  • Immediate Action: Convert the recovered oil to a salt immediately (see Module 3).

References

  • Amine Oxidation Mechanisms

    • Title: Insights into the Oxidative Degrad
    • Source: U.S. Department of Energy (OSTI).
    • URL:[Link]

  • Salt Selection for Stability

    • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[1][2]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Thiazole Reactivity & Stability

    • Title: Synthesis and oxidation of chiral 2-thiazolines.[3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Purification of Amines

    • Title: Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles (Contains purification protocols for amines).[4]

    • Source: Organic Syntheses.[4]

    • URL:[Link]

Sources

Troubleshooting cyclization failures in 4-arylthiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Hantzsch Thiazole Synthesis

Welcome to the Heterocycle Synthesis Support Hub

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: HANTZSCH-4-ARYL-ERR

Overview: You are likely attempting the Hantzsch Thiazole Synthesis , the condensation of a thioamide (or thiourea) with an


-haloketone  (e.g., phenacyl bromide).[1] While theoretically robust, this reaction frequently stalls due to three specific failure modes: reagent degradation , interrupted dehydration , or salt-trapping .

This guide bypasses generic advice to address the mechanistic root causes of cyclization failure.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

User Question: "My reaction mixture turns into a black tar almost immediately upon heating. Is this normal?"

Diagnosis: No. This indicates the decomposition of your


-haloketone. Phenacyl bromides are potent lachrymators and highly electrophilic; they degrade rapidly under light and moisture, polymerizing into dark "tars" that kill the cyclization efficiency.

Troubleshooting Protocol:

  • Visual Inspection: If your

    
    -haloketone is pink, purple, or brown, it is compromised. It must be colorless or pale yellow.
    
  • Purification: Do not use degraded reagent. Recrystallize from ethanol or perform a rapid filtration through a short silica plug using CH

    
    Cl
    
    
    
    .
  • In-Situ Generation (The "Fix"): If stability is a recurring issue, switch to an in-situ halogenation protocol.

Protocol: In-Situ Halogenation (One-Pot) Instead of isolating the unstable bromide, generate it and trap it immediately.

  • Dissolve acetophenone derivative (1.0 equiv) in Ethanol.

  • Add Iodine (1.0 equiv) and Thiourea (2.0 equiv).

  • Reflux.[2] The iodine halogenates the ketone, which is immediately trapped by the thiourea.

Module 2: Reaction Monitoring & The "Stuck" Intermediate

User Question: "TLC shows the starting material is gone, and a new polar spot formed. However, the NMR shows a non-aromatic signal, and the product isn't the desired thiazole."

Diagnosis: You are trapped at the 4-hydroxythiazoline intermediate. The Hantzsch mechanism is stepwise:

  • S

    
    2 Attack:  Sulfur attacks the 
    
    
    
    -carbon.
  • Cyclization: Nitrogen attacks the carbonyl.[1]

  • Dehydration: Loss of water drives aromatization.

If the reaction is too neutral or the temperature too low, the hydroxythiazoline forms but does not dehydrate.

Visualization: The Hantzsch Failure Pathway

HantzschMechanism Start Thioamide + Alpha-Haloketone Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack Inter2 4-Hydroxythiazoline (The Trap) Inter1->Inter2 Cyclization Inter2->Inter2 STALLS HERE (Low Temp/Neutral pH) Product 4-Arylthiazole (Aromatic) Inter2->Product Dehydration (-H2O)

Caption: Mechanistic flow showing the critical dehydration step where reactions often stall.

Corrective Action:

  • Force Dehydration: Add a catalytic amount of acid (p-TsOH) or base (if using salt forms) to facilitate water elimination.

  • Solvent Switch: If using Ethanol (reflux 78°C), switch to DMF or Dioxane (100°C+). The higher thermal energy ensures the elimination step occurs.

Module 3: Isolation & Yield Optimization (The Salt Trap)

User Question: "My crude yield is <30%, but the reaction looked clean. Where is my product?"

Diagnosis: Your product is likely in the mother liquor as the Hydrobromide (HBr) salt . The reaction produces HBr as a byproduct. Thiazoles are basic (pyridyl-like nitrogen).



Isolation Protocol (The Neutralization Step):

Step Action Scientific Rationale
1 Cool reaction to RT. Maximizes precipitation.
2 Do NOT just filter. Filtering now leaves the soluble HBr salt in the filtrate.

| 3 | Add 10% Na


CO

or NH

OH. | Neutralizes the HBr. pH should be ~8-9. | | 4 | Observe precipitate. | The free base is less polar/soluble and will crash out. | | 5 | Filter and Wash.[1][2][3][4] | Wash with water (removes inorganic salts) then cold EtOH. |
Module 4: Advanced & Green Alternatives

User Question: "I need to avoid volatile organic solvents. Can this be done in water?"

Diagnosis: Yes, but simple water reflux often fails due to the "Oil-Out" effect (organic reactants clump together, reducing surface area). You need a Phase Transfer Catalyst or a Supramolecular Host .

Recommended Green Protocol: Cyclodextrin Catalysis


-Cyclodextrin (

-CD) forms host-guest complexes with the hydrophobic aryl ketone, solubilizing it in water and activating it for attack.

Experimental Workflow:

  • Dissolve:

    
    -CD (1.0 equiv) in Water at 50°C.
    
  • Add:

    
    -Haloketone (dissolved in minimal acetone if solid). Stir until clear (Inclusion complex forms).
    
  • Add: Thioamide/Thiourea.

  • React: Heat to 70-80°C.

  • Workup: Cool. Filter the solid.[1][2][4] The filtrate containing

    
    -CD can be reused.
    

Decision Tree: Troubleshooting Logic

TroubleshootingTree Problem Start: Identify Failure Mode Q1 Is the reaction turning black/tarry? Problem->Q1 A1_Yes Reagent Decomposition Q1->A1_Yes Yes Q2 Is the intermediate (Hydroxythiazoline) persisting? Q1->Q2 No Sol1 Action: Recrystallize Haloketone or Use In-Situ Iodine Method A1_Yes->Sol1 A2_Yes Dehydration Failure Q2->A2_Yes Yes Q3 Is yield low despite conversion? Q2->Q3 No Sol2 Action: Increase Temp (DMF) or Add Acid Catalyst (pTsOH) A2_Yes->Sol2 A3_Yes Salt Trapping Q3->A3_Yes Yes Sol3 Action: Basify filtrate with Na2CO3 to pH 9 A3_Yes->Sol3

Caption: Logical decision matrix for identifying the root cause of 4-arylthiazole synthesis failure.

References
  • Hantzsch, A. (1881).[5] Ueber die Einwirkung des Chloracetons auf Thiamide. Berichte der deutschen chemischen Gesellschaft, 20, 3119.

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using

    
    -cyclodextrin as a supramolecular catalyst in water. Tetrahedron Letters, 49(2), 248-251. 
    
  • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles: A review of the Hantzsch synthesis and its modifications. Synthetic Communications, 42(10), 1435-1455.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter: Thiazoles).[1][2][3][6][7][8][9][10]

  • Gupta, R. R., Kumar, M., & Gupta, V. (1999). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer. (Mechanistic insights on dehydration steps).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as an indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine, a compound of interest in medicinal chemistry due to its thiazole and methoxyphenyl moieties, which are prevalent in many biologically active molecules.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a theoretical interpretation of the spectrum but also a comparative analysis with structurally related compounds and a robust experimental protocol for acquiring high-quality data.

Predicted 1H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned 1H NMR spectrum for [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is not readily found, a detailed prediction can be formulated based on the well-established chemical shifts of its constituent fragments: a 3-methoxyphenyl group, a 1,3-thiazole ring, and a methanamine substituent.

Structure of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the 1H NMR spectrum shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum (e.g., TMS at 0 ppm) integrate->reference

Caption: Standard workflow for 1H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean vial. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

    • Gently vortex the solution to ensure complete dissolution and homogeneity.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum by setting the chemical shift of a known standard, typically Tetramethylsilane (TMS), to 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary standard.

Concluding Remarks

The 1H NMR spectrum of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is predicted to exhibit a characteristic set of signals that can be rationalized based on the electronic environments of the protons. The aromatic region will be complex due to the overlapping signals of the methoxyphenyl and thiazole protons. The methylene and methoxy groups are expected to give rise to distinct singlets in the downfield and mid-field regions, respectively. The amine protons will likely appear as a broad, exchangeable signal.

By comparing the predicted spectrum with that of structurally related compounds, a deeper understanding of the substituent effects on chemical shifts can be gained. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is the foundation of accurate structural elucidation. This guide serves as a valuable resource for researchers working with this and similar molecular scaffolds, enabling more efficient and confident spectral interpretation.

References

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Abraham, R. J., & Unknown. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...[Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?[Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Unknown. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Journal of Molecular Structure. (2021, September 28). Physics @ Manasagangotri. [Link]

  • Unknown. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]

  • Biointerface Research in Applied Chemistry. (2023, February 5). Synthesis, Spectral Characterisation of Novel Azo–Dye 4- ((E)-(2-Hydroxy-3-Methoxy-5-((E)-Thiazol-2- Yldiazenyl)Benzylidene)Am. [Link]

Executive Summary: The Hidden Variable in Thiazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Purity Standards for Thiazole-Based Building Blocks: A Technical Comparison Guide

In medicinal chemistry, thiazole rings are ubiquitous pharmacophores (found in Ritonavir, Dasatinib, and Bleomycin). However, their chemical nature—specifically the basic nitrogen (pKa ~2.5–3.5 for simple thiazoles, higher for aminothiazoles)—creates a unique analytical challenge. Standard C18 HPLC methods often fail to resolve positional isomers or degradation products due to silanol interactions, leading to peak tailing and "hidden" impurities.

This guide compares the three primary classes of purity standards available to researchers: Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Characterized Standards (via qNMR) . We evaluate them based on metrological traceability, suitability for thiazole-specific challenges, and cost-efficiency.

Comparative Analysis of Purity Standards

For a drug development professional, the "product" is the data source used to validate the building block. Below is a direct comparison of the three tiers of standards.

Table 1: Performance Matrix of Thiazole Purity Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House Standard (qNMR)
Definition ISO 17034 accredited. Includes uncertainty budget and traceability to SI units.[1]>98% purity. Identity confirmed by NMR/MS. Chromatographic purity only.Purity assigned by quantitative NMR (qNMR) against a NIST internal standard.
Accuracy Highest. Absolute quantification.Variable. Relies on "100% - Impurities" area normalization (risky if UV response factors differ).High. Molar-based detection; independent of UV extinction coefficients.
Thiazole Specificity Low Availability. Rare for niche building blocks (e.g., 2-bromo-4-methylthiazole).Moderate. Vendors often use generic gradients that mask polar impurities.Customizable. You define the solvent/pH to prevent degradation during analysis.
Cost

($500+ / 10 mg)

(

300 / 100 mg)
$ (Cost of solvent + internal standard + time).
Best Use Case GMP release testing; late-stage clinical manufacturing.Routine synthesis; vendor qualification.Early discovery; validating novel building blocks where no commercial standard exists.[2]

Technical Deep Dive: The Thiazole Problem

Why do generic standards fail for thiazoles?

  • Silanol Interaction: The basic nitrogen of the thiazole ring interacts with free silanols on silica-based C18 columns, causing severe peak tailing. This tailing can mask closely eluting impurities (e.g., regioisomers formed during cyclization).

  • UV Response Bias: Thiazole precursors (like alpha-haloketones) often have significantly lower UV extinction coefficients than the fully aromatized thiazole product. Using a Tier 2 standard (Area %) can overestimate purity by 5–10% if the precursor is present but "invisible" at 254 nm.

The Solution: Methodological Alternatives

Instead of relying on a generic C18 method provided with Tier 2 standards, use these optimized stationary phases:

  • Alternative A: Pentafluorophenyl (PFP) Phases: The fluorine atoms provide pi-pi interactions specifically targeting the aromatic thiazole ring, offering orthogonal selectivity to C18.

  • Alternative B: High-pH Stable C18 (Hybrid Particle): Running at pH 9–10 keeps the thiazole nitrogen deprotonated (neutral), eliminating silanol interaction and sharpening peaks.

Self-Validating Protocol: Creating a Tier 3 "Gold Standard"

When a CRM is unavailable for your specific thiazole building block, you must create an In-House Primary Standard using qNMR. This is the most scientifically robust method for discovery chemistry.

Workflow: The "Double-Check" System

Step 1: Homogeneity Check (HPLC) Before assigning a value, ensure the material is chromatographically uniform.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. High pH is critical for thiazoles.

  • Gradient: 5% to 95% B over 10 mins.

  • Requirement: Single peak >99% area at 254 nm and 280 nm.

Step 2: Absolute Purity Assignment (qNMR)

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). Why? Non-hygroscopic, distinct singlet at ~6.3 ppm (usually clear of thiazole aromatic protons).

  • Solvent: DMSO-d6 (prevents aggregation common in aminothiazoles).

  • Relaxation Delay (d1): Set to ≥ 30 seconds. Critical: Thiazole protons have long T1 relaxation times. Short delays lead to under-integration and false purity values.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Visualizations

Diagram 1: Decision Tree for Thiazole Standard Selection

A logical flow to determine which standard grade is required based on the development stage.

StandardSelection Start Start: Need to Validate Thiazole Building Block IsGMP Is this for GMP / Clinical Release? Start->IsGMP CheckCRM Is a CRM (ISO 17034) Available? IsGMP->CheckCRM Yes IsCommercial Is a Commercial Analytical Standard Available? IsGMP->IsCommercial No (R&D/Early Phase) BuyCRM Buy CRM (Tier 1) CheckCRM->BuyCRM Yes qNMR Perform In-House qNMR (Tier 3 Protocol) CheckCRM->qNMR No IsCommercial->qNMR No BuyAnalytical Buy Analytical Standard (Tier 2) IsCommercial->BuyAnalytical Yes Validate Validate Vendor CoA with HPLC-UV (High pH) BuyAnalytical->Validate Mandatory Step Validate->qNMR If Purity < 98%

Caption: Decision matrix for selecting the appropriate purity standard based on regulatory requirements and commercial availability.

Diagram 2: HPLC Method Development for Basic Thiazoles

A technical workflow to overcome the specific "tailing" issues inherent to thiazole analysis.

ThiazoleHPLC Input Thiazole Sample Step1 Check pKa of Basic Nitrogen Input->Step1 Branch1 pKa < 2.0 (Non-basic) Step1->Branch1 Branch2 pKa > 2.0 (Basic/Aminothiazole) Step1->Branch2 StdMethod Standard C18 Low pH (Formic Acid) Branch1->StdMethod HighPH High pH Method (pH 9-10) (Ammonium Bicarbonate) Branch2->HighPH Preferred IonPair Ion-Pairing Method (TFA/PFPA) Branch2->IonPair Alternative Result Symmetric Peak (Tailing Factor < 1.2) StdMethod->Result HighPH->Result IonPair->Result

Caption: Method development strategy to eliminate peak tailing caused by thiazole-silanol interactions.

References

  • National Institute of Standards and Technology (NIST). "Standard Reference Materials (SRMs) for Chemical Composition." NIST.gov. Available at: [Link]

  • International Organization for Standardization. "ISO 17034:2016 - General requirements for the competence of reference material producers." ISO.org. Available at: [Link]

  • Burbidge, A. "The challenges of the analysis of basic compounds by high performance liquid chromatography." Chromatography Today, 2018. Available at: [Link]

  • Pauli, G.F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Methoxy vs. 4-Methoxy Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Abstract

The phenylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The biological activity of these compounds is profoundly influenced by the substitution pattern on the phenyl ring, a classic demonstration of the structure-activity relationship (SAR) principle. This guide provides an in-depth comparison of the biological activities of 3-methoxy and 4-methoxy phenylthiazole derivatives. We will dissect the impact of this single positional change on antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols for researchers in drug development.

The Critical Influence of Methoxy Group Positioning

The position of a substituent on an aromatic ring is not a trivial detail; it dictates the electronic properties of the entire molecule. A methoxy (-OCH₃) group is an electron-donating group. Its position determines how it influences the electron density of the phenyl ring, which in turn affects how the molecule interacts with biological targets.

  • 4-Methoxy (Para) Substitution: In the para position, the methoxy group exerts a strong positive mesomeric effect (+M), significantly increasing electron density on the phenyl ring and at the para position itself. This enhanced electron-donating capability can be crucial for forming specific hydrogen bonds or other non-covalent interactions within a biological target's active site.

  • 3-Methoxy (Meta) Substitution: When in the meta position, the methoxy group's influence is primarily through the inductive effect (-I), which is electron-withdrawing. Its electron-donating mesomeric effect does not extend to the meta position. This results in a different electronic profile compared to the para isomer, which can lead to altered binding affinities and biological activities.

This fundamental difference in electronics is the primary reason why these two isomers, despite having the same chemical formula, can exhibit distinct biological profiles.

Caption: Electronic effects of para vs. meta methoxy substitution.

Comparative Antimicrobial Activity

The phenylthiazole core is a validated scaffold for developing potent antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[1] When comparing the 3-methoxy and 4-methoxy isomers, the available data points towards nuanced, pathogen-specific differences.

A key study directly compared the activity of meta- and para-methoxy substituted phenylthiazoles against Methicillin-resistant Staphylococcus aureus (MRSA). The investigation found that the activity was retained for both compounds, with both the 3-methoxy and 4-methoxy derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. This suggests that for this particular target and scaffold, the electronic differences between the two isomers do not significantly impact antibacterial potency.

In the realm of antifungal research, studies have highlighted that introducing a methoxy group at the para-position (4-methoxy) can endow the final structure with excellent antifungal activity against the plant pathogen M. oryzae.[2] While direct comparative data against the 3-methoxy isomer in this context is limited, it underscores the favorability of the 4-methoxy substitution in antifungal drug design.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassSubstituent PositionOrganismActivity MetricValueReference
Phenylthiazole Derivative3-Methoxy (meta)MRSA USA300MIC2 µg/mL[3]
Phenylthiazole Derivative4-Methoxy (para)MRSA USA300MIC2 µg/mL[3]

Comparative Anticancer Activity

In cancer research, the positioning of the methoxy group appears to be highly dependent on the specific cancer cell line and the overall molecular structure. There is no universal rule, but distinct activities have been reported.

One study on 2-phenylthiazole-4-carboxamide derivatives found that substitution at the 4-position with a methoxy group led to an improvement in cytotoxic activity against Caco-2 (colorectal cancer) cells. In related but different heterocyclic scaffolds like 1,3,4-thiadiazoles, compounds containing two 3-methoxyphenyl groups showed exceptionally high anticancer activity, highlighting the potential of this substitution pattern.[4]

Furthermore, another study successfully synthesized potent anticancer thiazole derivatives from a 3-methoxy-4-hydroxybenzaldehyde precursor, lending more support to the utility of the 3-methoxy substitution in this field.[4] This suggests that the optimal position is context-dependent and likely influences binding to different intracellular targets or metabolic pathways.

Quantitative Data Summary: Anticancer Activity
Compound ClassSubstituent PositionCell LineActivity MetricValue (IC₅₀)Reference
Phenylthiazole-based4-MethoxyCaco-2CytotoxicityActivity Improved
1,3,4-Thiadiazole3-Methoxy (x2)MCF-7% Viability (100 µM)40.30 ± 2%[4]
1,3,4-Thiadiazole3-Methoxy (x2)MDA-MB-231% Viability (100 µM)33.86 ± 2%[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. The following are detailed, self-validating protocols for the key assays mentioned.

General Workflow for Biological Screening

The initial evaluation of novel compounds follows a logical progression from broad screening to more specific assays. This workflow ensures that resources are focused on the most promising candidates.

Caption: General workflow for screening novel phenylthiazole analogs.

Protocol 1: In Vitro Antimicrobial Susceptibility (MIC Assay)

This protocol is based on the standardized broth microdilution method.[5][6][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound that prevents visible bacterial growth.

Methodology:

  • Preparation of Inoculum: Select several well-isolated colonies of the test bacterium (e.g., S. aureus) from a fresh agar plate.[9] Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[9] This standardizes the initial bacterial concentration. Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB, typically from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic (e.g., Vancomycin).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the unaided eye.[9]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Caco-2) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard preclinical model for evaluating acute anti-inflammatory activity.[14][15][16][17]

Objective: To assess the ability of a compound to reduce acute inflammation in a rat model.

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g) and allow them to acclimatize for at least one week.

  • Grouping and Dosing: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[14] Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

  • Induction of Inflammation: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14][17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Conclusion

The substitution of a methoxy group at the 3- or 4-position of the phenylthiazole ring results in distinct electronic properties that can modulate biological activity. In the context of antimicrobial activity against MRSA, both isomers exhibit equivalent, potent efficacy. For anticancer activity , the optimal position appears to be cell-line dependent, with studies demonstrating the value of both 4-methoxy and 3-methoxy substitutions in different contexts. This highlights the importance of empirical testing against specific targets rather than relying on generalized SAR rules. The protocols provided herein offer a standardized framework for researchers to conduct such comparative evaluations, ultimately aiding in the rational design of more effective phenylthiazole-based therapeutic agents.

References

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
  • Current Protocols. (2001, May 15).
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Protocols.io. (n.d.). MTT (Assay protocol).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • FWD AMR-RefLabCap. (2022, May).
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • PMC. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • ResearchGate. (2022, December 1). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells.
  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Connect Journals. (n.d.). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.). The comparative antimicrobial activity of MMPs, 1 vs. 2, 3 vs. 4, 5 vs....
  • ResearchGate. (2022, October 14). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • PLOS One. (2015, June 18). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius.
  • Elsevier. (2021). In vitro and in silico studies of antimicrobial activity.
  • PMC. (2025, February 17).
  • MDPI. (2024, February 26).
  • ResearchGate. (n.d.). Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines.
  • MDPI. (2022, September 8).

Sources

A Senior Application Scientist's Guide to Validating Thiazole Synthesis with Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized heterocyclic compounds is paramount. The thiazole ring, a key scaffold in numerous pharmaceuticals, demands rigorous validation of its synthesis to ensure the intended molecular structure and purity. This guide provides an in-depth comparison of common thiazole synthesis methods and details the critical role of elemental analysis as a definitive validation tool. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure your synthetic work is built on a foundation of scientific integrity.

The Synthetic Challenge: Choosing Your Path to the Thiazole Core

The construction of the thiazole ring can be approached through several named reactions, each with distinct advantages and substrate requirements. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we compare two of the most classical and reliable methods: the Hantzsch and the Cook-Heilbron syntheses.

Comparative Analysis: Hantzsch vs. Cook-Heilbron Synthesis

The Hantzsch synthesis, first reported in 1887, is arguably the most common method for thiazole synthesis, prized for its reliability and generally high yields.[1][2] It involves the condensation of an α-haloketone with a thioamide.[1] In contrast, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles, a class of compounds not directly accessible through the traditional Hantzsch method.[3] This reaction utilizes the cyclization of α-aminonitriles with reagents like carbon disulfide under mild conditions.[3][4]

To provide a practical comparison, let's consider the synthesis of a representative thiazole derivative.

ParameterHantzsch Synthesis (e.g., 2-amino-4-phenylthiazole)Cook-Heilbron Synthesis (e.g., 5-amino-2-mercaptothiazole)
Primary Reactants α-Haloketone & Thioamide/Thioureaα-Aminonitrile & Carbon Disulfide/Isothiocyanate
Typical Yield Generally high (often >80%)Moderate to good (can be variable)
Reaction Conditions Often requires heating (e.g., reflux in ethanol)Typically proceeds at room temperature (mild conditions)[3]
Reaction Time Relatively short (e.g., 30 minutes to a few hours)[1]Can range from a few hours to overnight
Key Advantage Versatile for a wide range of substitutions, high-yieldingDirect route to 5-aminothiazoles
Potential Drawback Availability and stability of some thioamidesLimited to 5-amino substitution patterns

This data is illustrative and based on typical outcomes reported in the literature. Actual results will vary based on specific substrates and reaction optimization.

The causality behind these differences lies in their mechanisms. The Hantzsch synthesis relies on a robust SN2 reaction followed by an intramolecular cyclization and dehydration, a thermodynamically favorable cascade.[1] The Cook-Heilbron synthesis, while elegant, involves the nucleophilic attack of the aminonitrile onto the electrophilic carbon of carbon disulfide, followed by tautomerization and cyclization, which can be more sensitive to substrate electronics and reaction conditions.[3]

The Gold Standard of Validation: Elemental Analysis

While techniques like NMR and mass spectrometry provide crucial structural information, elemental analysis (EA) offers the definitive word on the empirical formula and, by extension, the purity of a newly synthesized compound.[5] For a thiazole derivative, which contains carbon, hydrogen, nitrogen, and sulfur, CHNS analysis is the method of choice.[6] This technique determines the mass percentage of each element in a sample, which is then compared to the theoretical values calculated from the proposed molecular formula.

The American Chemical Society (ACS) guidelines for publication, a benchmark in the field, consider experimental values to be in good agreement if they are within ±0.4% of the theoretical values.[6] This tight tolerance underscores the necessity of a pure, homogenous, and solvent-free sample for accurate analysis.[6]

The Principle of CHNS Analysis

Modern CHNS analyzers operate on the principle of dynamic flash combustion, a method perfected from the original work of Dumas.[7] The process involves:

  • Combustion: A precisely weighed sample is combusted in a pure oxygen environment at high temperatures (typically ~1000°C), converting the elements into their gaseous oxides (CO₂, H₂O, SO₂, and various nitrogen oxides, NOₓ).[8]

  • Reduction: The mixture of gases is then passed through a reduction tube containing heated copper, which quantitatively converts the nitrogen oxides to N₂ gas.[8]

  • Separation: The resulting mixture of CO₂, H₂O, N₂, and SO₂ is separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The output signal is proportional to the concentration of each elemental gas.[7]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate, 100-mL beaker, Buchner funnel, filter paper.

Procedure:

  • Combine 2-bromoacetophenone and thiourea in the 20 mL scintillation vial.[1]

  • Add methanol and a stir bar.[1]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[1]

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid byproduct.[1]

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with water to remove any remaining salts.[1]

  • Spread the collected solid on a tared watch glass and allow it to air dry completely before determining the mass and percent yield.

Protocol 2: Elemental Analysis of a Synthesized Thiazole Derivative

This protocol outlines the steps for preparing and analyzing a new compound using a modern CHNS elemental analyzer.

PART A: Sample Preparation (The Foundation of Accuracy)

  • Ensure Sample Purity and Homogeneity: The sample must be purified (e.g., by recrystallization or chromatography) and free of residual solvents. Any impurities will lead to inaccurate results.[6] For solid samples, grind the material into a fine, homogeneous powder to ensure the small portion taken for analysis is representative of the whole batch.[9]

  • Drying: Thoroughly dry the sample to remove any moisture, which would erroneously inflate the hydrogen percentage.[9] This can be done in a vacuum oven or desiccator.

  • Weighing the Sample:

    • Using an analytical or microbalance, tare a clean, small tin or silver capsule.[10]

    • Carefully add 2-5 mg of the homogenized, dry sample into the capsule.[7] For highly pure, homogenous compounds, a smaller sample size is often sufficient.[11]

    • Record the exact weight.

    • Crimp the capsule securely to encase the sample, ensuring no powder can escape.[10]

PART B: Instrument Operation and Data Analysis

  • Instrument Setup and Calibration:

    • Ensure the CHNS analyzer's combustion and reduction furnaces have reached their set operating temperatures (e.g., 950°C and 650°C, respectively).[12]

    • Verify that the carrier gas (Helium) and combustion gas (Oxygen) pressures are at the required levels.[12]

    • Run a system blank (an empty tin capsule) to establish baseline detector signals.

    • Calibrate the instrument by analyzing a certified standard with a known elemental composition (e.g., acetanilide). The instrument software will use this data to create a calibration curve.[12]

  • Sample Analysis:

    • Place the weighed and sealed sample capsule into the instrument's autosampler.

    • Enter the sample identification and its precise weight into the analysis software.

    • Initiate the analysis run. The instrument will automatically drop the sample into the furnace and perform the combustion, separation, and detection sequence.

  • Data Interpretation:

    • The software will generate a report showing the weight percentages of C, H, N, and S for your sample.

    • Compare these experimental values to the theoretical percentages calculated for your target thiazole derivative's molecular formula.

    • The deviation for each element should ideally be within ±0.4%.[6]

Visualizing the Workflow

The following diagrams illustrate the key stages of thiazole synthesis and its subsequent validation by elemental analysis.

Thiazole_Synthesis_Workflow cluster_synthesis Part 1: Hantzsch Thiazole Synthesis cluster_validation Part 2: Elemental Analysis Validation Reactants 1. Combine α-Haloketone & Thiourea in Solvent Heating 2. Heat with Stirring (e.g., 30 min @ 100°C) Reactants->Heating Initiates Condensation Neutralization 3. Cool and Neutralize (e.g., with Na2CO3 soln) Heating->Neutralization Reaction Completion Isolation 4. Isolate Crude Product (Vacuum Filtration) Neutralization->Isolation Precipitates Product Purification 5. Purify and Dry Product (e.g., Recrystallization) Isolation->Purification Removes Impurities & Solvent SamplePrep 6. Prepare Sample (Homogenize, Dry, Weigh 2-5mg) Purification->SamplePrep Proceed to Validation Analysis 7. Analyze via CHNS Analyzer (Combustion & Detection) SamplePrep->Analysis Introduce to Instrument DataCompare 8. Compare Experimental % with Theoretical % Analysis->DataCompare Generate Elemental Data Validation 9. Validate Structure & Purity (Deviation < 0.4%) DataCompare->Validation Meets Purity Criteria

Caption: Workflow from synthesis to validation.

Troubleshooting and Expert Insights

Achieving the ±0.4% accuracy standard requires meticulous technique. Here are some common pitfalls and how to avoid them:

  • Incomplete Drying: Residual solvent (e.g., water, ethanol) is a common source of error, particularly for the hydrogen value. Always ensure the sample is thoroughly dried under vacuum to a constant weight.[6]

  • Sample Inhomogeneity: For crystalline solids, different parts of a batch may have slightly different compositions, especially if impurities are present. Grinding the sample to a fine powder is a critical step to ensure the analyzed portion is representative.[9][11]

  • Poor Combustion: Some nitrogen-containing heterocyclic compounds can be difficult to combust completely. Modern analyzers with high furnace temperatures (~950-1000°C) generally overcome this, but for particularly refractory materials, using an additive like tungsten(VI) oxide in the sample capsule can aid combustion.[9]

  • Atmospheric Contamination: Handle samples minimally and with clean tools. Oils from fingerprints can alter carbon and hydrogen readings. For hygroscopic or air-sensitive compounds, sample preparation inside a glovebox is recommended.[9]

Case Study: Validating a Novel Thiazole Derivative

Let's assume we have synthesized a novel thiazole derivative with the proposed molecular formula C₁₅H₁₁N₃O₂S .

Theoretical Elemental Composition:

  • Molecular Weight: 309.34 g/mol

  • Carbon (C): (15 * 12.011) / 309.34 = 58.23%

  • Hydrogen (H): (11 * 1.008) / 309.34 = 3.58%

  • Nitrogen (N): (3 * 14.007) / 309.34 = 13.58%

  • Sulfur (S): (1 * 32.06) / 309.34 = 10.36%

After synthesis and rigorous purification, a 2.154 mg sample was subjected to CHNS analysis.

ElementTheoretical %Experimental %DeviationPass/Fail
C 58.2358.45+0.22Pass
H 3.583.61+0.03Pass
N 13.5813.49-0.09Pass
S 10.3610.25-0.11Pass

The experimental results fall well within the acceptable ±0.4% deviation, providing strong, quantitative evidence that the synthesized compound has the correct empirical formula and is of high purity. This validation is a critical step before proceeding with further biological assays or drug development studies.

Validation_Logic cluster_data Data Acquisition & Comparison cluster_decision Purity Assessment Theoretical Calculate Theoretical Elemental % from Proposed Formula Comparison Calculate Deviation: | Theoretical % - Experimental % | Theoretical->Comparison Experimental Obtain Experimental Elemental % via CHNS Analyzer Experimental->Comparison Decision Is Deviation ≤ 0.4% for all elements? Comparison->Decision Pass Validation Successful: High Purity Confirmed Decision->Pass Yes Fail Validation Failed: Investigate Impurities, Solvent, or Structure Decision->Fail No

Caption: Decision logic for elemental analysis validation.

Conclusion

The successful synthesis of a thiazole-based drug candidate is a multi-step process where rigorous validation is not just a formality but a cornerstone of scientific integrity. While various synthetic routes like the Hantzsch and Cook-Heilbron methods offer pathways to the desired core, only quantitative validation can confirm the identity and purity of the final product. Elemental analysis provides this definitive, quantitative data. By understanding the principles behind the synthesis and the validation, adhering to meticulous experimental protocols, and being aware of potential sources of error, researchers can ensure the integrity of their work and the reliability of their subsequent findings in the complex journey of drug discovery.

References

  • Elementar. (2025, May 27). Finding the right sample weight for elemental analysis.
  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis.
  • University of St Andrews. Summary of CHNS Elemental Analysis Common Problems.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Szentmiklósi, L., Maróti, B., & Kis, Z. (2022). Quantitative, non-destructive elemental composition analysis of 3D-structured samples. Scientific Reports.
  • Ostapczuk, P. (1997). Testing the homogeneity of candidate reference materials by solid sampling — AAS and INAA.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Atlantic Microlab. Strategies for Optimizing Elemental Analyses.
  • University of Minnesota. Counting statistics -Reproducibility of reference materials -Homogeneity of sample.
  • Adam Equipment. (2023, September 29). 5 Tips for Sample Preparation Before Laboratory Weighing.
  • PANalytical. (2014, June 1). Determination of elemental distribution or heterogeneity by X-ray fluorescence.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Wang, H., et al. (2012).
  • IIT Roorkee. CHN(O)S Element Analyzer- Not working.
  • Hamilton College. Weighing Samples for EA IRMS Analysis.
  • USC Dornsife. FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions.
  • ResearchGate. Cook-Heilbron thiazole synthesis | Request PDF.
  • Iowa State University. (2020, August 23). Thermo FlashSmart CHNS/O Elemental Analyzer - Chemical Instrumentation Facility.
  • Elementar. EA Troubleshooting.
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Safety Operating Guide

Operational Guide for [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine: PPE, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Analysis and Required Protection

The primary, non-negotiable step before handling any chemical is to understand its specific risks. Based on available safety data, [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine presents a significant acute toxicity hazard if ingested and a high risk of severe eye damage upon contact[1].

GHS Hazard Identification:

  • Pictograms: Skull and Crossbones (GHS06), Corrosion (GHS05)[1]

  • Signal Word: Danger [1]

  • Hazard Statements:

    • H301: Toxic if swallowed[1].

    • H318: Causes serious eye damage[1].

This profile necessitates a stringent approach to personal protective equipment (PPE) and handling procedures to prevent any route of exposure. The causality is clear: the "Toxic if swallowed" classification demands absolute prevention of ingestion via direct or cross-contamination, and the "Causes serious eye damage" classification requires robust, non-negotiable eye and face protection[1].

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense after engineering and administrative controls.[4][5] The selection of appropriate PPE must be based on a thorough hazard assessment for each specific task[6]. All PPE should meet or exceed standards set by the American National Standards Institute (ANSI) and the International Safety Equipment Association (ISEA)[7][8].

Task / OperationBody ProtectionHand ProtectionEye & Face ProtectionRespiratory Protection
Storage & Transport Standard lab coatDisposable nitrile glovesANSI Z87.1-rated safety glassesNot required if container is sealed
Weighing (Solid) Standard lab coatDisposable nitrile gloves (consider double-gloving)ANSI Z87.1-rated chemical splash gogglesRecommended if not in a fume hood
Solution Preparation Chemical-resistant lab coat or apron over lab coatDisposable nitrile gloves (double-gloving recommended)Chemical splash goggles and a full-face shieldNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical-resistant apron or gownHeavy-duty chemically resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and a full-face shieldRequired if spill generates dust or vapors outside of a fume hood

Rationale for PPE Selection:

  • Eye and Face Protection : Due to the H318 hazard ("Causes serious eye damage"), safety glasses are insufficient. Chemical splash goggles are the minimum requirement to protect against splashes[6][9]. A full-face shield must be worn over goggles when handling solutions or during any operation with a heightened splash risk.[4][6] This multi-layered approach provides redundant protection against a sight-threatening injury.

  • Hand Protection : Disposable nitrile gloves provide a sufficient barrier for incidental contact.[6] For tasks involving larger quantities or extended handling, double-gloving is a prudent measure to protect against undetected glove failure. Always remove and replace gloves immediately after contact with the chemical.[6]

  • Body Protection : A standard lab coat protects against minor spills on clothing and skin[9]. For tasks with a higher splash potential, such as preparing stock solutions, a chemical-resistant apron worn over the lab coat is necessary.

  • Respiratory Protection : While not explicitly mandated by the current hazard codes, the compound's structural similarity to other biologically active amines and thiazoles warrants caution.[10][11][12] Handling the solid material outside of a fume hood can generate dust, which if inhaled, could be harmful. A respirator may be necessary in situations where airborne exposure is possible.[13]

Step-by-Step Operational and Disposal Plan

This workflow is designed as a self-validating system, where each step logically follows from the initial hazard assessment.

Workflow Diagram: Safe Handling and Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Hazard Review (Review SDS & CHP) B 2. Select PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Verify Fume Hood, Assemble Equipment) B->C D 4. Chemical Handling (Weighing, Dissolving in Fume Hood) C->D E 5. Decontaminate (Glassware & Surfaces) D->E I Emergency Response (Spill Kit, Eyewash, Shower) D->I In Case of Spill/Exposure F 6. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-) E->F G 7. Label & Store Waste (Hazardous Waste Label, Store in SAA) F->G H 8. Final Disposal (Contact EHS for Pickup) G->H

Caption: Workflow for the safe handling and disposal of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine.

Experimental Protocol: Safe Handling
  • Pre-Operation Safety Check :

    • Confirm the location and operational status of the nearest safety shower and eyewash station.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don the first pair of nitrile gloves. If double-gloving, don the second pair.

    • If preparing a solution, add a full-face shield over the goggles.

  • Chemical Handling (Inside a Chemical Fume Hood) :

    • Weighing : Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid chemical to the container, avoiding the creation of dust.

    • Dissolving : Add the solvent to the solid in the fume hood. Ensure the process is slow and controlled to avoid splashing.

    • Causality : Performing these actions within a certified chemical fume hood is a critical engineering control designed to capture and remove any dust or vapors, minimizing inhalation exposure.[14]

Disposal Protocol
  • Decontamination :

    • All glassware and equipment that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.

  • Waste Segregation & Collection :

    • Solid Waste : Collect any contaminated solid materials (e.g., weighing paper, used gloves, absorbent pads from a spill) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[15]

    • Liquid Waste : Collect all solutions containing the chemical and the solvent rinses in a sealable, chemically compatible hazardous waste container. Do not mix incompatible waste streams. Do not fill the container beyond 80% capacity.[15]

  • Labeling and Storage :

    • Immediately label the waste container with a "Hazardous Waste" tag.[2]

    • Clearly write the full chemical name, "[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine," and list all other components (solvents) with their approximate percentages.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment.[15]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[15] Never dispose of this chemical down the drain or in regular trash.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.